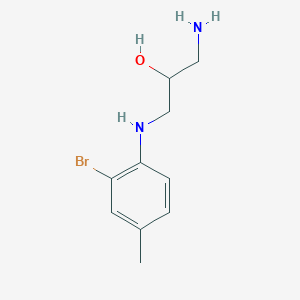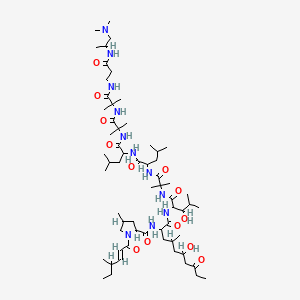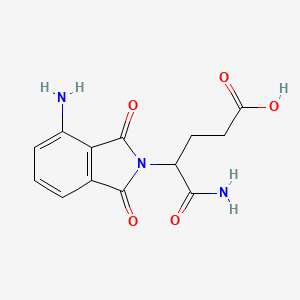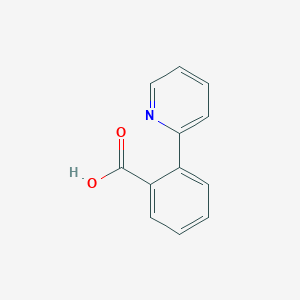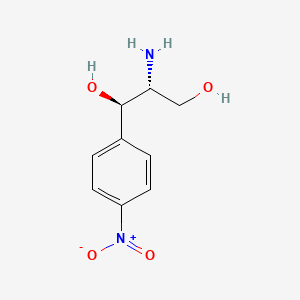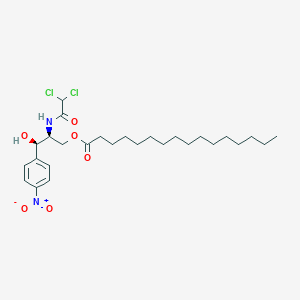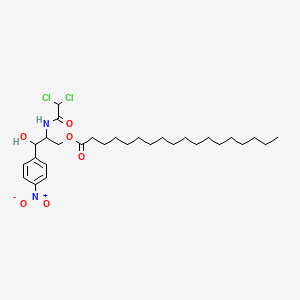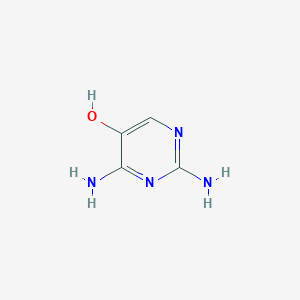
2,4-Diaminopyrimidin-5-ol
Übersicht
Beschreibung
2,4-Diaminopyrimidin-5-ol is a chemical compound with the molecular formula C4H8Cl2N4O and a molecular weight of 199.04 . It is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 2,4-Diaminopyrimidin-5-ol-based derivatives has been reported in the literature . These compounds were designed and synthesized as inhibitors of dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), with side chains to occupy the glycerol binding site .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
2,4-Diaminopyrimidines, such as those derived from 2,4-Diaminopyrimidin-5-ol, have been studied as inhibitors for enzymes like dihydrofolate reductase (DHFR). For instance, novel 2,4-diaminopyrimidines with N,N-disubstituted aminomethyl residues showed high activity against enzymes from both TMP-sensitive and TMP-resistant Streptococcus pneumoniae, indicating their potential as DHFR inhibitors (Wyss et al., 2003). Additionally, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines exhibited marked inhibitory activity against retrovirus replication in cell culture, suggesting their utility in antiretroviral therapies (Hocková et al., 2003).
Sensor Development
Pyrimidine derivatives, including those based on 2,4-Diaminopyrimidin-5-ol, have been utilized in developing selective sensors. For example, pyrimidine-based receptors exhibited complexation with Ni(II), leading to fluorescence quenching, demonstrating their use as sensors with high sensitivity and selectivity (Gupta et al., 2016).
Antitumor Applications
Certain 2,4-diaminopyrimidines have shown potential as antitumor agents. For instance, 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines were synthesized as potential DHFR inhibitors and antitumor agents, indicating their role in cancer treatment (Gangjee et al., 2007). Similarly, N-[4-[1-methyl-2-(2,4-diaminofuro[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid showed significant inhibitory potency against recombinant human DHFR and tumor cells in culture (Gangjee et al., 2000).
Molecular Docking and Computational Studies
2,4-Diaminopyrimidines have been the subject of in-silico studies, such as molecular docking, to understand their interactions with enzymes and receptors. This provides insights into their potential applications in drug design and development (Munde et al., 2022).
Synthesis and Structure Analysis
Research into the synthesis and structure of 2,4-diaminopyrimidine derivatives has been extensive, contributing to the understanding of their chemical properties and potential applications. For example, studies involving the synthesis and characterization of these compounds have provided valuable insights into their electronic behavior and interaction potentials (Khalid et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-diaminopyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGHJCYLMLPCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520111 | |
| Record name | 2,4-Diaminopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopyrimidin-5-ol | |
CAS RN |
70035-83-5 | |
| Record name | 2,4-Diaminopyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

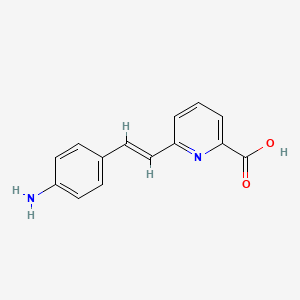
![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)
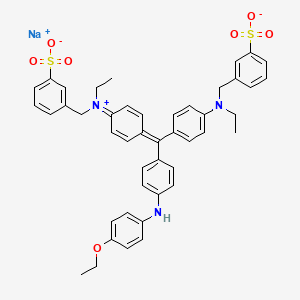
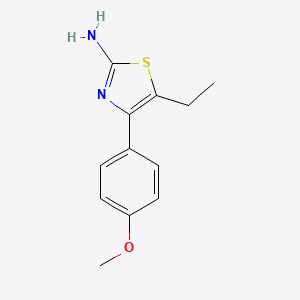
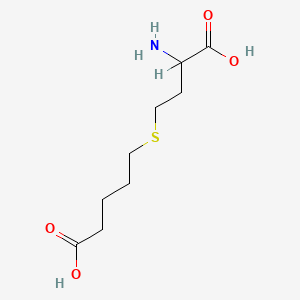
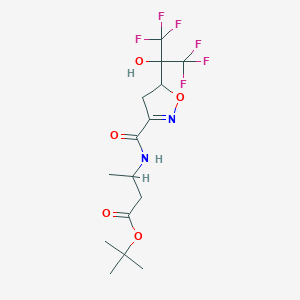
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)
